N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride
Description
N-(4-Aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is a piperidine-derived carboxamide compound featuring a 4-aminocyclohexyl substituent and a dihydrochloride salt. It serves as a critical building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors . Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h9-11,14H,1-8,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXXFXKXZGBFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is a compound that has garnered attention in recent years for its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell growth, survival, and proliferation. Kinases like Protein Kinase B (PKB/Akt) are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.
- Inhibition of PKB/Akt Pathway :
- Multi-Kinase Inhibition :
Efficacy in Studies
Numerous studies have evaluated the biological activity of this compound, highlighting its efficacy against different cancer cell lines:
- Cell Proliferation Inhibition :
- Apoptosis Induction :
Case Studies
The following table summarizes findings from various studies on the biological activity of this compound:
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its selectivity and potency:
- Structural Modifications :
- In Vivo Efficacy :
Comparison with Similar Compounds
Substituent Impact on Bioactivity and Solubility
- Primary Amine vs. Aromatic Groups: The 4-aminocyclohexyl group in the target compound provides a primary amine, enabling hydrogen bonding and ionic interactions with acidic residues (e.g., aspartate/glutamate in enzymes). In contrast, pyridinyl () or naphthyl groups () facilitate π-π stacking with aromatic residues, enhancing binding to hydrophobic pockets .
- Salt Forms: Dihydrochloride salts (target compound, ) improve water solubility compared to single hydrochloride salts () or non-ionic forms, critical for bioavailability .
- Steric Effects : Bulky substituents like diphenylmethoxy () reduce membrane permeability but may increase target specificity for central nervous system (CNS) targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
